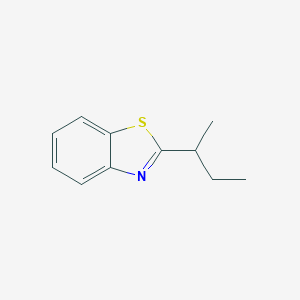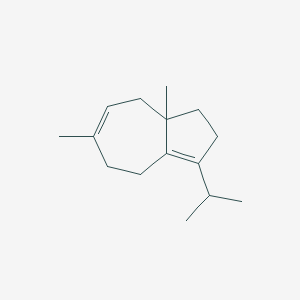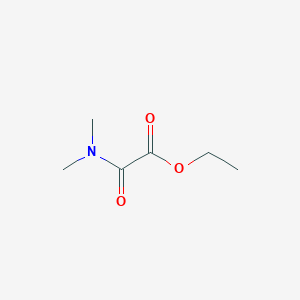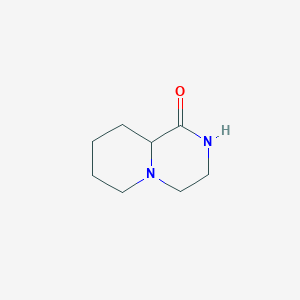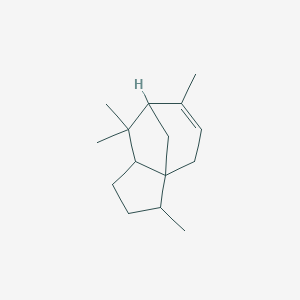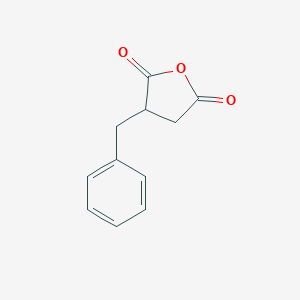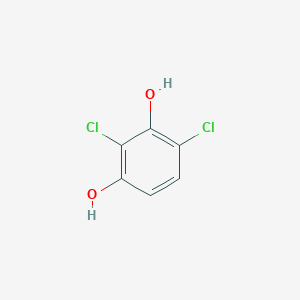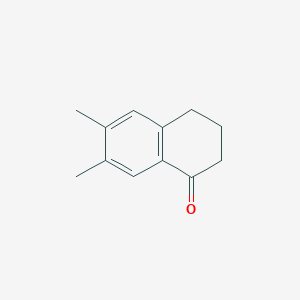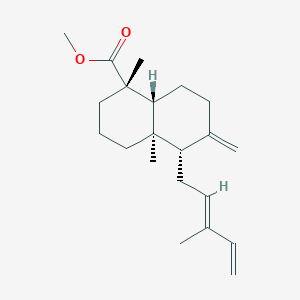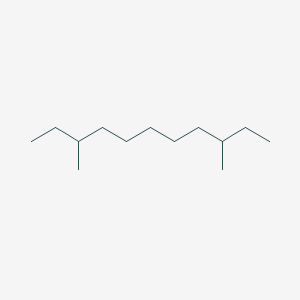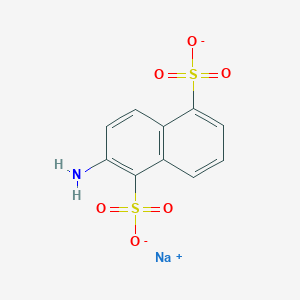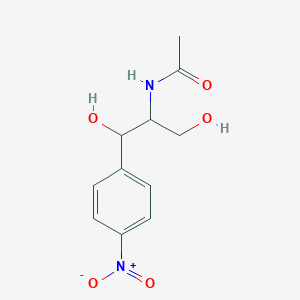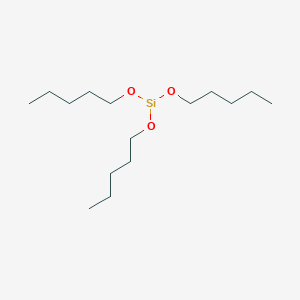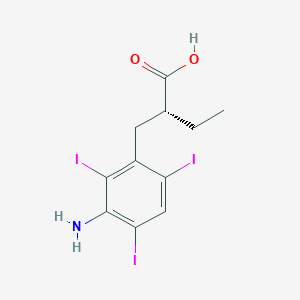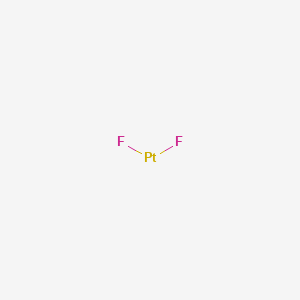
Platinum difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum difluoride (PtF2) is a chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields. It is a highly reactive and unstable compound that has been synthesized through various methods.
科学研究应用
Platinum difluoride has been the subject of extensive research due to its potential applications in various fields. It has been studied for its use in catalysis, as a potential anti-cancer agent, and as a potential material for superconductors. In catalysis, platinum difluoride has been shown to be an effective catalyst for various reactions, including the oxidation of alkanes and alkenes. In anti-cancer research, platinum difluoride has been shown to inhibit the growth of cancer cells in vitro. In superconductor research, platinum difluoride has been studied for its potential use as a material for high-temperature superconductors.
作用机制
The mechanism of action of platinum difluoride is not fully understood. However, it is believed that it interacts with biological molecules, such as DNA and proteins, through the formation of covalent bonds. This interaction can lead to the inhibition of cellular processes, such as DNA replication and protein synthesis.
生化和生理效应
The biochemical and physiological effects of platinum difluoride are not fully understood. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to have potential neurotoxic effects in animal studies.
实验室实验的优点和局限性
The advantages of using platinum difluoride in lab experiments include its high reactivity and potential applications in catalysis, anti-cancer research, and superconductor research. However, its high reactivity also makes it difficult to handle and requires specialized equipment and expertise. Additionally, its potential neurotoxic effects make it unsuitable for use in certain experiments.
未来方向
There are several future directions for research on platinum difluoride. One area of research is the development of safer and more efficient synthesis methods. Another area of research is the exploration of its potential applications in catalysis, anti-cancer research, and superconductor research. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
合成方法
Platinum difluoride can be synthesized through various methods, including the reaction of platinum powder with fluorine gas, the reaction of platinum(II) chloride with fluorine gas, and the reaction of platinum(IV) fluoride with hydrogen fluoride. However, these methods are highly dangerous and require specialized equipment and expertise.
属性
CAS 编号 |
18820-56-9 |
|---|---|
产品名称 |
Platinum difluoride |
分子式 |
F2Pt |
分子量 |
233.08 g/mol |
IUPAC 名称 |
difluoroplatinum |
InChI |
InChI=1S/2FH.Pt/h2*1H;/q;;+2/p-2 |
InChI 键 |
FXGFZZYDXMUETH-UHFFFAOYSA-L |
SMILES |
F[Pt]F |
规范 SMILES |
F[Pt]F |
其他 CAS 编号 |
18820-56-9 |
同义词 |
difluoroplatinum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



